5-Methyl-4-quinazolone

Description

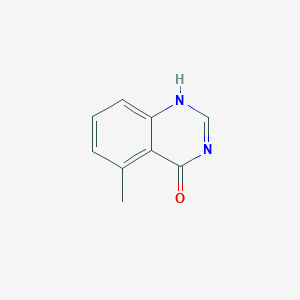

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDDCBOOHGDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474260 | |

| Record name | 5-Methyl-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-41-6 | |

| Record name | 5-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-quinazolone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 5-Methyl-4-quinazolone. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and visualizes relevant workflows and potential mechanisms of action.

Chemical Properties and Structure

This compound, a derivative of the versatile quinazolinone scaffold, possesses a unique set of physicochemical properties that are pivotal for its application in chemical and biological research. The fundamental structural and chemical data are summarized below.

Structural Information

The structural identity of this compound is defined by its systematic nomenclature and molecular identifiers.

| Identifier | Value |

| IUPAC Name | 5-methyl-3H-quinazolin-4-one[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| SMILES String | CC1=C2C(=CC=C1)N=CNC2=O[2] |

| CAS Number | 75844-41-6[1] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 160.17 g/mol [1] |

| Appearance | White to light brown solid[3] |

| Melting Point | 224 °C[4] |

| Boiling Point | 330.027 °C at 760 mmHg[4] |

| Solubility | Generally soluble in polar organic solvents such as DMSO and methanol; limited solubility in non-polar solvents like hexane.[5] |

| XLogP3 | 1.1[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of quinazolinone derivatives are essential for reproducible research. The following sections provide a plausible synthesis route for this compound based on established methods for similar compounds, along with standard protocols for its spectroscopic analysis.

Synthesis of this compound

A common and efficient method for the synthesis of quinazolin-4-ones is the reaction of the corresponding anthranilic acid with an appropriate reagent to form the pyrimidine ring. A two-step microwave-assisted synthesis is a modern and efficient approach.

Step 1: Synthesis of 2,5-dimethyl-4H-3,1-benzoxazin-4-one

-

In a microwave-safe vessel, a mixture of 2-amino-6-methylbenzoic acid and acetic anhydride is prepared.

-

The mixture is irradiated with microwaves for a specified duration and power to facilitate the cyclization reaction.

-

Upon completion, the reaction mixture is concentrated under vacuum to remove excess reagents and byproducts, yielding the intermediate 2,5-dimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

-

The crude 2,5-dimethyl-4H-3,1-benzoxazin-4-one is mixed with an ammonia solution (e.g., aqueous ammonia) and a solid support (e.g., alumina or silica).

-

The mixture is subjected to microwave irradiation to promote the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.

-

After the reaction, the solvent is evaporated, and the product is extracted from the solid support using a suitable organic solvent (e.g., methanol).

-

The extract is concentrated, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Characteristic peaks for the quinazolinone core include C=O stretching (around 1680-1620 cm⁻¹), C=N stretching (around 1615-1580 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M+H]⁺ would be around m/z 161.18.

Figure 2: Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] While specific signaling pathways for this compound are not extensively documented, the broader class of quinazolinones is known to target various enzymes, particularly protein kinases.

Many quinazolinone-based anticancer agents function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

Figure 3: General signaling pathway of kinase inhibition.

References

- 1. This compound | C9H8N2O | CID 135418758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-4-quinazolone: A Technical Overview of a Heterocyclic Scaffold

IUPAC Name: 5-methyl-3H-quinazolin-4-one CAS Number: 75844-41-6

This technical guide provides a comprehensive overview of 5-Methyl-4-quinazolone, positioning it within the broader context of the quinazolinone chemical class. While specific research on this compound is limited, this document extrapolates from the extensive studies on quinazolinone derivatives to outline its potential characteristics, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes the basic computed properties for the parent compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem |

| Molecular Weight | 160.18 g/mol | PubChem |

| Appearance | White to Light Brown (Predicted) | Chemical Supplier Data |

| Purity | Typically >97% (Commercial) | Chemical Supplier Data |

Synthesis of the Quinazolinone Core

The synthesis of the quinazolinone scaffold can be achieved through several established methods. A common and straightforward approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. For 2-substituted quinazolin-4(3H)-ones, a two-step microwave-assisted solid-phase synthesis is often employed, starting from anthranilic acid and acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an amine.

A general experimental protocol for the synthesis of a 2-methylquinazolin-4(3H)-one, a close structural analog, is as follows:

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is subjected to microwave irradiation for a defined period. Upon completion, the reaction mixture is concentrated under high vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is mixed with a solid support and an aqueous ammonia solution. The mixture is then subjected to microwave irradiation. Following the reaction, the solvent is removed in vacuo, and the product is extracted with a suitable solvent like methanol.

The following diagram illustrates a generalized workflow for the synthesis of quinazolin-4-ones.

Biological Activities and Signaling Pathways of Quinazolinone Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives have been extensively studied and have shown potential as anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral agents.[2][3]

Anticancer Activity: Quinazolinone derivatives are well-known for their anticancer properties, often acting as inhibitors of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. These include:

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Many 4-anilinoquinazoline derivatives have demonstrated potent and selective inhibition of EGFR tyrosine kinase.[3]

-

PI3K/HDAC Dual Inhibitors: Novel quinazolin-4-one-based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant anticancer efficacy.[4][5]

The diagram below illustrates a simplified representation of the PI3K/HDAC signaling pathways targeted by some quinazolinone derivatives.

Central Nervous System (CNS) Activity: Certain quinazolinone derivatives, most notably methaqualone and its analogs like etaqualone, exhibit significant CNS depressant, sedative, hypnotic, and anticonvulsant properties.[2][6] Their mechanism of action is often attributed to the modulation of GABA-A receptors.[6][7] The anticonvulsant activity of some quinazolinone derivatives has been evaluated in various animal models, showing protection against both chemically and electrically induced seizures.[8][9][10]

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not available, the following outlines a general methodology for assessing the anticonvulsant activity of novel quinazolinone compounds, as described in the literature.

Anticonvulsant Activity Screening:

-

Animal Model: Swiss albino mice are commonly used.

-

Test Compounds: The synthesized quinazolinone derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administration: Compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

-

Seizure Induction: After a set period (e.g., 30 minutes), seizures are induced using either:

-

Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal electrodes.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant agent, pentylenetetrazole, is injected subcutaneously.

-

-

Observation: Animals are observed for the presence or absence of tonic-clonic seizures. The percentage of protection is calculated.

-

Neurotoxicity Assessment: The rotarod test is often used to evaluate any motor impairment caused by the test compounds.

The logical flow of an anticonvulsant screening experiment is depicted below.

Conclusion

This compound belongs to the versatile and pharmacologically significant class of quinazolinone heterocycles. While specific biological and mechanistic data for this particular compound are scarce in the public domain, the extensive research on its derivatives suggests a high potential for bioactivity. The quinazolinone scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, from cancer to central nervous system disorders. Further investigation into this compound and its unique derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etaqualone - Wikipedia [en.wikipedia.org]

- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]

- 8. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-convulsant potential of quinazolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation studies of novel quinazolinone derivatives as anticonvulsant agents | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 5-Methyl-4-quinazolone: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methyl-4-quinazolone, a derivative of the versatile quinazolinone scaffold, is a molecule of significant interest in medicinal chemistry and drug development. The quinazolinone core is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, structural elucidation, and for facilitating the development of novel therapeutic agents based on this framework. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complemented by detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol [1] |

| CAS Number | 75844-41-6[1] |

| Appearance | White solid |

Spectroscopic Data

The definitive structural analysis of this compound relies on the collective interpretation of data from various spectroscopic techniques. The following sections summarize the expected spectral features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.1 | d | 1H | H-2 |

| ~7.7 | t | 1H | H-7 |

| ~7.5 | d | 1H | H-8 |

| ~7.3 | d | 1H | H-6 |

| ~2.7 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 (C=O) |

| ~151.0 | C-2 |

| ~149.0 | C-8a |

| ~140.0 | C-5 |

| ~134.0 | C-7 |

| ~127.0 | C-6 |

| ~125.0 | C-8 |

| ~120.0 | C-4a |

| ~18.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is typically acquired using the KBr pellet method.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1680 | Strong | C=O (Amide) stretch |

| ~1615 | Medium-Strong | C=N stretch |

| ~1480 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which serves as a confirmation of its identity. Electron Ionization (EI) is a commonly used technique for this class of compounds.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 160 | Molecular ion (M⁺) |

| 132 | [M - CO]⁺ |

| 117 | [M - HNCO]⁺ |

| 90 | Fragmentation of the quinazolinone ring |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental procedures are essential. The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical acquisition parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shifts by referencing the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer using a direct insertion probe.

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer equipped with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 5-Methyl-4-quinazolone in DMSO and Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-quinazolone, a member of the quinazolinone class of compounds known for their diverse biological activities. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of quinazolinone derivatives, providing a framework for researchers working with this compound. The guide details established experimental protocols for determining both kinetic and thermodynamic solubility and offers insights into strategies for enhancing the solubility of these typically low-solubility compounds. Furthermore, it visualizes a general experimental workflow for solubility assessment and a representative signaling pathway associated with the broader quinazolinone class.

Introduction to the Solubility of Quinazolinone Derivatives

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including those with anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] A critical challenge in the preclinical development of many quinazolinone-based compounds is their characteristically low aqueous solubility. This poor solubility stems from their rigid, fused heterocyclic ring system, which often leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound.[4]

This guide will provide researchers with the necessary background and methodologies to assess and address the solubility of this compound and similar compounds.

Data on the Solubility of Quinazolinone Derivatives

As specific data for this compound is unavailable, the following table summarizes the general solubility characteristics and some specific examples for other quinazolinone derivatives to provide a comparative context.

| Compound Class/Example | Solvent | Solubility | Remarks |

| Quinazolinone Derivatives (General) | Aqueous Buffers | Low | Often classified as BCS Class II drugs (low solubility, high permeability). Solubility is pH-dependent due to basic nitrogen atoms.[4] |

| DMSO | Generally High | Common solvent for creating stock solutions for biological assays.[4] | |

| 2-Methyl-4(3H)-quinazolinone | DMSO | 50 mg/mL (312.17 mM) | Ultrasonic assistance may be needed. |

| 4(3H)-Quinazolinone | DMSO | ≥ 100 mg/mL (684.23 mM) | Hygroscopic nature of DMSO can impact solubility. |

| Water | 1.2 mg/mL (8.21 mM) | Ultrasonic assistance is required. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for the reliability of in vitro and in vivo studies. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[6][7] This method reflects the solubility under conditions commonly found in in vitro high-throughput screening assays.

Protocol: Turbidimetric Method

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[8]

-

Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with gentle shaking.[8][9]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[7]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[10]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true solubility of a compound, measured when the solid compound is in equilibrium with its dissolved state in a specific solvent.[11][12] This is a more time-consuming but more accurate measure, often used in later stages of drug development.

Protocol: Shake-Flask Method

-

Addition of Solid Compound: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (DMSO or aqueous buffer).[13]

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][9]

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[9][13]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13] A standard curve of the compound is used for accurate quantification.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.[13]

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Representative Signaling Pathway for Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[14] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a quinazolinone-based drug.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, the extensive research on the quinazolinone class provides a strong foundation for researchers. It is anticipated that this compound will exhibit low aqueous solubility and good solubility in DMSO. The experimental protocols detailed in this guide offer robust methods for determining its precise solubility profile. Understanding and overcoming solubility challenges are paramount for the successful progression of this and other promising quinazolinone derivatives in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. evotec.com [evotec.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 5-Methyl-4-quinazolone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of 5-Methyl-4-quinazolone is limited in publicly available literature. This guide synthesizes information from studies on structurally related quinazolinone analogs and general principles of pharmaceutical forced degradation studies to provide a comprehensive and inferred profile.

Introduction

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The stability of a drug substance, such as this compound, is a critical parameter that can affect its purity, potency, and safety. Understanding its thermal stability and degradation profile is essential for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring a suitable shelf-life.

Forced degradation studies, or stress testing, are a crucial component of the drug development process, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, a range of pH values, and oxidative stress.[3] The insights gained help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2]

This technical guide provides an in-depth overview of the inferred thermal stability and degradation profile of this compound, based on data from analogous compounds. It includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and potential degradation pathways.

Inferred Thermal Stability Profile

A study on the thermal decomposition of pyrazolo-quinazoline derivatives indicated that the degradation of these compounds is often a single-step process.[5] The thermal stability was observed to vary depending on the nature and position of substituents on the quinazoline ring system.[5] It is plausible that this compound would exhibit similar high thermal stability, with decomposition occurring at temperatures significantly above its melting point.

Table 1: Inferred Thermal Properties of this compound and Analogs

| Compound | Property | Value | Reference |

| This compound | Melting Point | Data not available | - |

| Decomposition | Likely a single-step process at high temperatures | [5] | |

| 2-Methyl-4(3H)-quinazolinone | Melting Point | 231-233 °C | [4] |

| Pyrazolo-quinazoline Derivatives | Thermal Decomposition | Single-step process, stability varies with substitution | [5] |

Inferred Degradation Profile

Forced degradation studies on various quinazoline derivatives have demonstrated that the quinazolinone ring is susceptible to degradation under certain stress conditions.

3.1 Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals. Studies on piperazinyl quinazoline derivatives have shown significant decomposition under both acidic (0.1 M HCl at 80°C) and alkaline (0.1 M NaOH) conditions.[6] The primary degradation product identified in these studies was 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, indicating cleavage of a side chain. For this compound, hydrolysis under acidic or basic conditions could potentially lead to the opening of the pyrimidinone ring.

3.2 Thermal Degradation

In the solid state, many quinazoline derivatives exhibit good thermal stability.[6] However, thermal stress, especially at elevated temperatures (e.g., 40°C to 80°C), can induce degradation.[2] For predictive analysis, a temperature of 70°C at both low and high humidity for a period of one to two months is often employed.[2]

3.3 Oxidative Degradation

While some quinazoline derivatives have been shown to be stable under oxidative conditions, this is a critical stress factor to evaluate for any new drug substance.[6]

3.4 Photolytic Degradation

Exposure to light, as per ICH Q1B guidelines, can lead to the formation of a cluster of degradation products for some quinazoline-based drugs.[6]

Table 2: Summary of Inferred Degradation Behavior under Forced Conditions

| Stress Condition | Severity | Expected Outcome for this compound (Inferred) | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 80°C | Significant degradation, potential ring opening. | [6] |

| Alkaline Hydrolysis | 0.1 M NaOH | Complete degradation, potential ring opening. | [6] |

| Oxidative | 3-30% H₂O₂ | Potential for degradation, needs experimental confirmation. | [3] |

| Thermal (Solid) | 70°C, 1-2 months | Likely stable, but degradation is possible. | [2] |

| Photolytic | ICH Q1B exposure | Potential for formation of multiple degradation products. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of this compound.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a rate of 20-50 mL/min to prevent oxidative degradation.

-

Record the weight loss of the sample as a function of temperature.

-

The onset temperature of weight loss is considered the decomposition temperature.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of this compound, and to detect any polymorphic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point (e.g., from 25°C to 250°C).

-

Record the heat flow to the sample relative to the reference.

-

The peak of the endotherm corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

4.3 Forced Degradation Study and HPLC Analysis

-

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, pH meter, reflux apparatus, and a photostability chamber.

-

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60°C for a specified time (e.g., 30 minutes).[2] Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C or a temperature 40°C less than its melting point if the melting point is below 150°C.[2] For solutions, heat at 70°C.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound and its degradation products show significant absorbance.

-

Injection Volume: 20 µL.

-

Analyze the stressed samples and compare the chromatograms to that of an unstressed control to identify and quantify the degradation products.

-

-

Mandatory Visualizations

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpp.com [ijrpp.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 5-Methyl-4-quinazolone: A Technical Guide and Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of publicly available data specifically on the initial biological screening of 5-Methyl-4-quinazolone. Therefore, this document serves as an in-depth technical guide and framework for initiating such a study, drawing upon established methodologies and findings from the broader class of quinazolinone derivatives. The experimental protocols, data tables, and pathway diagrams are representative of the field and intended to guide the investigation of this compound.

Introduction

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1] The quinazolinone scaffold is considered a "privileged structure," forming the core of numerous natural products and synthetic molecules with therapeutic applications.[1] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[1][2]

The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the quinazolinone ring system. While extensive research has been conducted on derivatives with substitutions at the 2, 3, 6, and 7 positions, the specific biological profile of this compound remains to be elucidated. This guide provides a comprehensive framework for the initial biological screening of this compound, encompassing synthetic strategies, standard experimental protocols, and data presentation formats.

Synthesis of this compound

The synthesis of 4(3H)-quinazolinones is well-established in the literature. A common and efficient method is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[3] For the synthesis of this compound, 2-amino-6-methylbenzoic acid would be the key starting material.

DOT Script for Synthesis Workflow

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

Predicted mechanism of action of 5-Methyl-4-quinazolone

An In-Depth Technical Guide on the Predicted Mechanism of Action of 5-Methyl-4-quinazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, particularly in oncology.[1][2][3][4] While specific research on the unsubstituted this compound is limited, extensive studies on its derivatives provide a strong foundation for predicting its mechanism of action. This technical guide synthesizes the available data on quinazolinone-based compounds to propose a predicted mechanism for this compound, focusing on its potential as a modulator of key signaling pathways implicated in cancer and other diseases. This document provides an overview of the predicted biological targets, relevant quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways and experimental workflows.

Predicted Mechanism of Action

Based on the extensive literature on quinazolinone derivatives, the predicted mechanism of action for this compound likely involves the inhibition of protein kinases that are crucial for cell signaling, proliferation, and survival. The primary predicted targets are members of the tyrosine kinase family.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Numerous quinazolinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis. The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

-

EGFR Signaling: By inhibiting EGFR, this compound is predicted to disrupt pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]

-

VEGFR Signaling: Inhibition of VEGFR, particularly VEGFR-2, would likely interfere with the process of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1]

Modulation of Other Kinases

Beyond EGFR and VEGFR, quinazolinone derivatives have shown inhibitory activity against other kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Some derivatives have been shown to target CDKs, which are key regulators of the cell cycle.[3][6] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer, and some quinazolinone-based molecules have been developed as PI3K inhibitors.[3]

Other Potential Mechanisms

While kinase inhibition is the most prominent predicted mechanism, other biological activities have been associated with the quinazolinone scaffold, including:

-

Induction of Apoptosis: Several quinazolinone compounds have been shown to induce programmed cell death in cancer cells.[1]

-

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Some quinazolin-4-ones have been identified as inhibitors of the HIF-1 signaling pathway, which is crucial for tumor adaptation to hypoxic environments.[5]

-

Allosteric Modulation: Certain quinazolinone derivatives have been developed as allosteric modulators of receptors like the metabotropic glutamate receptor 7 (mGlu7), indicating a potential role in neurological disorders.[7]

The following diagram illustrates the predicted signaling pathways affected by this compound, focusing on the inhibition of EGFR and its downstream effects.

References

- 1. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 2-Methyl-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, integral to a multitude of biologically active compounds.[1] The chemical behavior, reactivity, and therapeutic efficacy of these molecules are deeply influenced by tautomerism—a subtle form of structural isomerism involving proton migration. This technical guide offers an in-depth examination of the tautomeric equilibria specific to 2-methyl-4(3H)-quinazolinone. It consolidates theoretical and experimental data, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document serves as a critical resource for researchers in drug discovery, providing essential insights into the structural dynamics that govern the function of this important heterocyclic class.

Introduction to Tautomerism in 2-Methyl-4(3H)-quinazolinone

The quinazolinone core is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone structure is defined by a carbonyl group at the C4 position and a proton on the N3 nitrogen, an arrangement ripe for prototropic tautomerism.[1] In the case of 2-methyl-4(3H)-quinazolinone, two primary tautomeric equilibria are of significance:

-

Amide-Imidol Tautomerism: A lactam-lactim equilibrium involving the migration of the N3 proton to the C4 carbonyl oxygen.

-

Keto-Enamine Tautomerism: An extended tautomeric effect, enabled by the 2-methyl group, involving the migration of a proton from the methyl group to the N1 nitrogen, creating an exomethylene double bond.

The position of these equilibria can profoundly affect the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and electronic distribution, which are critical determinants of its biological activity and interaction with molecular targets.[1]

The Tautomeric Forms

2-Methyl-4(3H)-quinazolinone can exist in three primary tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH.

-

Amide (Lactam) Form: This is the 2-methyl-4(3H)-quinazolinone structure. It is generally the most stable and predominant form in both solid and solution states.[1] X-ray crystallographic studies of various quinazolinone derivatives consistently confirm the molecule in this lactam conformation.[1]

-

Imidol (Lactim) Form: This form, 2-methyl-4-hydroxyquinazoline, results from the proton transfer from N3 to the C4 oxygen.

-

Enamine Form: This tautomer, 2-methylene-2,3-dihydro-4H-quinazolin-4-one, arises from a proton shift from the C2-methyl group. This "extended tautomeric effect" enhances the reactivity of the substituted 4(3H)-quinazolinone.

Quantitative Analysis of Tautomeric Equilibrium

Understanding the relative stabilities of tautomers is crucial for predicting molecular behavior. While specific experimental data on the equilibrium constant (KT) for 2-methyl-4(3H)-quinazolinone is limited, computational studies on the parent 4(3H)-quinazolinone scaffold provide significant insights into the energetic preferences. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.

Studies on the parent 4-hydroxyquinazoline have shown that the lactam form is the most stable tautomer in the gas phase and various solvents.[1] The stability of the lactam form is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1]

Table 1: Relative Energies of Parent 4-Hydroxyquinazoline Tautomers from DFT Calculations

| Tautomer Form | Gas Phase (ΔE, kcal/mol) | Methanol (ΔE, kcal/mol) | DMSO (ΔE, kcal/mol) | Cyclohexane (ΔE, kcal/mol) |

| 4(3H)-Quinazolinone (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |

Data sourced from DFT calculations on the parent 4-hydroxyquinazoline scaffold.[1] ΔE represents the energy relative to the most stable tautomer.

These computational findings are consistent with experimental observations that the keto-form (lactam) of similar quinolone structures is favored in polar solvents like water and dimethylsulfoxide (DMSO).[1]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are heavily reliant on spectroscopic methods. NMR, FTIR, and UV-Vis spectroscopy are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution, as the chemical shifts are highly sensitive to the electronic environment of the nuclei.[1][2]

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Accurately weigh 5-20 mg of the 2-methyl-4(3H)-quinazolinone sample. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the equilibrium position.[1]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[1] Shim the instrument to achieve optimal magnetic field homogeneity. Set and regulate the probe to the desired temperature, as temperature can affect both the rate of interconversion and the equilibrium position.[1]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe include the N-H proton (amide), O-H proton (imidol, if present), aromatic protons, and the C2-methyl protons.

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbonyl carbon (~160-170 ppm) is a key indicator of the amide form.[3] The corresponding C4 carbon in the imidol form would appear at a different chemical shift.

-

-

Data Analysis:

-

Identify unique signals for each tautomer.

-

Integrate the signals corresponding to protons that are unique to each tautomer.

-

The ratio of the integrals provides the ratio of the tautomers in the solution.

-

The equilibrium constant, KT, can be calculated as [Imidol or Enamine] / [Amide].

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in each tautomer, particularly in the solid state.[4]

Detailed Protocol for FTIR Analysis:

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Use a standard FTIR spectrometer. Record a background spectrum of the empty sample compartment.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Amide Form: Look for a strong absorption band for the C=O stretch, typically in the range of 1670-1690 cm⁻¹.[4][5] A broad N-H stretching band may be observed around 3200-3400 cm⁻¹.

-

Imidol Form: The C=O stretch will be absent. Look for a C=N stretching vibration (around 1575-1610 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).[5]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra.[6][7]

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the 2-methyl-4(3H)-quinazolinone derivative in the chosen solvent (e.g., ethanol, acetonitrile, water with buffer). Prepare a series of dilutions to a final concentration typically in the 10⁻⁴ to 10⁻⁵ M range.[8]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). The π→π* transitions of the benzene ring and n→π* transitions of the carbonyl and imine groups are typically observed in this region.[3]

-

Data Analysis:

-

Deconvolute the overlapping spectra of the tautomers if necessary.[8]

-

The relative intensities of absorption bands unique to each tautomer can be used to determine their ratio, applying the Beer-Lambert law.[1]

-

Changes in the absorption maxima (λmax) upon changing solvent polarity can provide evidence for the shift in tautomeric equilibrium.[9]

-

Mandatory Visualizations

Tautomeric Equilibria of 2-Methyl-4(3H)-quinazolinone

(Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.)

Caption: Tautomeric equilibria in 2-methyl-4(3H)-quinazolinone.

Experimental Workflow for Tautomer Analysis

Caption: Experimental workflow for spectroscopic analysis of tautomerism.

Conclusion

The tautomerism of 2-methyl-4(3H)-quinazolinone is a critical aspect of its chemistry, with the amide (lactam) form being thermodynamically favored in most conditions. However, the presence of the imidol and enamine tautomers, even in small concentrations, can significantly influence the molecule's reactivity and biological interactions. A thorough understanding and characterization of these tautomeric equilibria, using the robust spectroscopic methods detailed in this guide, are essential for the rational design and development of novel quinazolinone-based therapeutics. This guide provides the foundational knowledge, quantitative context, and detailed protocols to empower researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 5. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

A Technical Guide to the Natural Sources and Isolation of Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological activities of quinazolinone alkaloids. This class of nitrogen-containing heterocyclic compounds, found in a diverse range of organisms, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates. The structural diversity of these alkaloids is often associated with their biological origin.

Plant Sources

Plants have historically been a primary source for the discovery of quinazolinone alkaloids. These compounds are distributed across several plant families and are often responsible for the traditional medicinal properties of these plants.

-

Adhatoda vasica (Malabar nut): A well-known medicinal plant in the Acanthaceae family, A. vasica is a rich source of vasicine and vasicinone. These alkaloids are primarily found in the leaves and are known for their bronchodilatory and expectorant properties.

-

Dichroa febrifuga (Chinese quinine): Belonging to the Hydrangeaceae family, the roots of this plant are a source of febrifugine and isofebrifugine, which exhibit potent antimalarial activity.[1]

-

Isatis tinctoria (Woad): A member of the Brassicaceae family, the leaves of this plant contain tryptanthrin, an alkaloid with anti-inflammatory and antitumor activities.

-

Peganum harmala (Syrian rue): This plant from the Nitrariaceae family is known to produce several alkaloids, including those with a quinazolinone core.

Fungal Sources

Fungi, particularly those from marine environments, are emerging as a prolific source of structurally novel and biologically active quinazolinone alkaloids. Endophytic fungi, which reside within the tissues of living plants, are also a significant source.

-

Aspergillus species: Several species of this fungal genus are known to produce a variety of quinazolinone alkaloids.

-

Aspergillus fumigatus: This species, isolated from marine organisms, produces fumiquinazolines A-G.

-

Aspergillus nidulans: An endophytic fungus isolated from the marine mangrove plant Rhizophora stylosa, it produces aniquinazolines A-D.[2]

-

-

Penicillium species: Marine-derived and endophytic Penicillium species have been found to produce unique quinazolinone alkaloids.

Marine Invertebrate Sources

Some marine invertebrates are also known to contain quinazolinone alkaloids, which may be produced by symbiotic microorganisms.

Quantitative Data on Quinazolinone Alkaloids from Natural Sources

The yield of quinazolinone alkaloids from their natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

| Alkaloid | Natural Source | Plant/Fungal Part | Yield | Reference(s) |

| Vasicine | Adhatoda vasica | Leaves | 2.0% of the dried leaves | [3] |

| Leaves | 12% of the alkaloid fraction from a 12.5% methanolic extract | [4] | ||

| Tryptanthrin | Isatis tinctoria | Leaves | 0.56 to 16.74 × 10⁻³ % of dried leaves | [5] |

| Febrifugine | Dichroa febrifuga | Roots | 153 g of crude methanol extract from 5 kg of dry roots | [3] |

| Aniquinazolines A-D | Aspergillus nidulans (endophytic fungus) | Fungal culture | Not specified | [2] |

| Fumiquinazolines A-G | Aspergillus fumigatus (marine-derived fungus) | Fungal culture | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of quinazolinone alkaloids from natural sources typically involves extraction, partitioning, and chromatographic techniques. The basic nature of most alkaloids allows for effective separation using acid-base extraction methods.

General Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of quinazolinone alkaloids from a natural source.

Caption: General workflow for quinazolinone alkaloid isolation.

Detailed Protocol for the Isolation of Vasicine from Adhatoda vasica Leaves

This protocol is adapted from established acid-base extraction methods.[3]

-

Extraction:

-

Air-dry and pulverize the leaves of Adhatoda vasica.

-

Extract the powdered leaves with 95% ethanol at room temperature.

-

Evaporate the solvent under reduced pressure to obtain a concentrated alcoholic extract.

-

-

Acid-Base Partitioning:

-

Treat the concentrated extract with a 2% aqueous solution of sulfuric acid (H₂SO₄) and stir for several hours.

-

Filter the acidic solution to remove insoluble materials.

-

Basify the clear acidic solution with ammonia (NH₃) to a pH of 9-10.

-

Extract the basified solution exhaustively with chloroform (CHCl₃).

-

Separate the chloroform layer, which now contains the vasicine.

-

-

Purification:

-

Wash the chloroform extract with water to remove excess base and other water-soluble impurities.

-

Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a semi-solid residue of crude vasicine.

-

Further purify the crude vasicine by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure vasicine.

-

Recrystallize the purified vasicine from a suitable solvent system (e.g., ethanol-ether) to obtain crystalline vasicine.

-

Detailed Protocol for the Isolation of Tryptanthrin from Isatis tinctoria Leaves

This protocol involves solvent extraction followed by chromatographic purification.

-

Extraction:

-

Dry and powder the leaves of Isatis tinctoria.

-

Extract the powdered leaves with dichloromethane (CH₂Cl₂) or using supercritical fluid extraction (SFE) with carbon dioxide (CO₂) modified with a co-solvent like methanol.

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC for the presence of tryptanthrin.

-

Combine the fractions rich in tryptanthrin and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent to obtain pure tryptanthrin.

-

Detailed Protocol for the Isolation of Fumiquinazoline Alkaloids from Aspergillus fumigatus

This protocol outlines the general procedure for isolating alkaloids from fungal cultures.

-

Fungal Fermentation:

-

Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores of Aspergillus fumigatus.

-

Incubate the culture under appropriate conditions (temperature, shaking) for a period sufficient for the production of secondary metabolites (typically several days to weeks).

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Extract the fungal mycelium separately with a solvent like methanol or acetone.

-

Combine the organic extracts and evaporate the solvent to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel or Sephadex LH-20.

-

Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Monitor the fractions using TLC or HPLC.

-

Combine fractions containing the desired fumiquinazoline alkaloids.

-

Perform further purification using preparative HPLC to isolate individual fumiquinazoline compounds.

-

Signaling Pathways and Mechanisms of Action

Quinazolinone alkaloids exhibit their diverse biological activities by interacting with various molecular targets and modulating key signaling pathways.

Inhibition of EGFR Signaling Pathway

Certain synthetic quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[6][7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Inhibition of JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Some quinazolinone alkaloids have been shown to inhibit this pathway.[8][9][10]

Caption: Inhibition of the JAK2/STAT3 signaling pathway.

Inhibition of Plasmodium falciparum Prolyl-tRNA Synthetase by Febrifugine

The antimalarial activity of febrifugine stems from its ability to inhibit the prolyl-tRNA synthetase (ProRS) of the malaria parasite, Plasmodium falciparum. This enzyme is essential for protein synthesis.[11][12][13]

Caption: Inhibition of P. falciparum Prolyl-tRNA Synthetase by Febrifugine.

Conclusion

Quinazolinone alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their presence in various plants and microorganisms offers a rich pipeline for the discovery of new therapeutic agents. The detailed isolation protocols and understanding of their mechanisms of action provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the biosynthesis and biological activities of these compounds continues to grow, so too will their potential for translation into clinically useful drugs.

References

- 1. pfaf.org [pfaf.org]

- 2. Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [repositorio.ulisboa.pt]

- 5. Tryptanthrin content in Isatis tinctoria leaves--a comparative study of selected strains and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of JAK2/STAT3 and NF-κB signal transduction pathways; Veronica polita alleviates dextran sulfate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 5-Methyl-4-quinazolone from Anthranilic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 5-Methyl-4-quinazolone, a key scaffold in medicinal chemistry. The protocols outlined below are based on established methods for the synthesis of quinazolin-4-ones, adapted for the specific preparation of the 5-methyl derivative from the appropriately substituted anthranilic acid.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of substituted quinazolinones is therefore of significant interest in drug discovery and development. The one-pot synthesis of this compound from 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) offers an efficient route to this important intermediate. Two primary and effective methods are presented here: the Niementowski reaction using formamide, and a microwave-assisted method employing an orthoester.

Reaction Principle

The synthesis of the 4-quinazolone ring system from an anthranilic acid derivative involves the introduction of a one-carbon unit to form the pyrimidinone ring.

-

Method A: Niementowski Reaction: This classic method involves the condensation of an anthranilic acid with an amide, in this case, formamide, which serves as both the C1 source and the nitrogen source for the 3-position. The reaction is typically carried out at elevated temperatures.

-

Method B: Microwave-Assisted Orthoester Method: This approach utilizes an orthoester, such as triethyl orthoformate, as the C1 source. The reaction is often performed in the presence of a primary amine or ammonia source and can be significantly accelerated by microwave irradiation, leading to shorter reaction times and often higher yields.

Experimental Protocols

Method A: Niementowski Reaction with Formamide

This protocol describes the synthesis of this compound from 2-amino-6-methylbenzoic acid and formamide.

Materials:

-

2-amino-6-methylbenzoic acid

-

Formamide

-

Glycerin bath or similar heating apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2-amino-6-methylbenzoic acid (1.0 equivalent) and formamide (4.0-5.0 equivalents).

-

Heat the reaction mixture in a pre-heated glycerin bath at 130-140°C.

-

Maintain the temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual formamide.

-

Dry the crude product. Recrystallization from a suitable solvent such as ethanol may be performed for further purification.

Method B: Microwave-Assisted Synthesis with Triethyl Orthoformate

This protocol details a rapid, one-pot synthesis of this compound using microwave irradiation.

Materials:

-

2-amino-6-methylbenzoic acid

-

Triethyl orthoformate

-

Ammonium acetate (or a primary amine)

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

To a microwave-safe reaction vessel, add 2-amino-6-methylbenzoic acid (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and ammonium acetate (1.2 equivalents).

-

Add ethanol as a solvent (e.g., 5-10 mL for a 5 mmol scale reaction).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

-

Dry the crude product. Recrystallization from ethanol can be performed for purification if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of substituted 4-quinazolones based on literature precedents for analogous reactions.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Parameter | Method A (Niementowski) | Method B (Microwave-Assisted) |

| Starting Material | 2-amino-6-methylbenzoic acid | 2-amino-6-methylbenzoic acid |

| C1 Source | Formamide | Triethyl orthoformate |

| Nitrogen Source | Formamide | Ammonium acetate |

| Solvent | None (Formamide as reagent and solvent) | Ethanol |

| Temperature | 130-140°C | 120°C |

| Reaction Time | 2-4 hours | 30 minutes |

| Energy Source | Conventional Heating | Microwave Irradiation |

Table 2: Comparative Data for Analogous 4-Quinazolone Syntheses

| Method | Substrate | Yield (%) | Reference |

| Niementowski | Anthranilic acid | up to 96% | [1] |

| Microwave-Assisted | Anthranilic acid, various amines | 54-71% | [2] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for the synthesis of this compound.

Visualization of Experimental Workflow

The logical workflow for the one-pot synthesis of this compound can be visualized as a sequence of steps from starting materials to the final product.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(3H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. These scaffolds are prevalent in numerous pharmaceuticals, exhibiting a wide range of activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 2-methyl substituted quinazolinone, in particular, serves as a key intermediate in the synthesis of various bioactive compounds.